molecular formula C14H20ClN3O2 B1531066 tert-Butyl 4-(2-chloropyrimidin-4-yl)piperidine-1-carboxylate CAS No. 1001754-82-0

tert-Butyl 4-(2-chloropyrimidin-4-yl)piperidine-1-carboxylate

Cat. No.: B1531066
CAS No.: 1001754-82-0
M. Wt: 297.78 g/mol
InChI Key: QLZAPBRELYGZIY-UHFFFAOYSA-N
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Description

Tert-Butyl 4-(2-chloropyrimidin-4-yl)piperidine-1-carboxylate: is a chemical compound with the molecular formula C₁₄H₂₀ClN₃O₂. It is a derivative of piperidine and contains a chloropyrimidinyl group, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The compound can be synthesized through several synthetic routes, including:

  • Nucleophilic Substitution Reaction: : Starting from 4-piperidone, the compound can be synthesized by reacting it with 2-chloropyrimidin-4-yl chloride in the presence of a base such as triethylamine.

  • Reductive Amination: : This involves the reaction of 2-chloropyrimidin-4-yl aldehyde with tert-butyl piperidine-1-carboxylate in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods

In an industrial setting, the compound is typically produced using large-scale reactors with controlled temperature and pressure conditions to ensure high yield and purity. The choice of solvent, catalyst, and reaction time are optimized to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various types of reactions, including:

  • Oxidation: : Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: : Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: : Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and acetic acid (CH₃COOH).

  • Reduction: : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄), and methanol (CH₃OH).

  • Substitution: : Triethylamine (Et₃N), sodium hydroxide (NaOH), and dimethylformamide (DMF).

Major Products Formed

  • Oxidation: : Carboxylic acids, ketones, or alcohols depending on the specific conditions.

  • Reduction: : Alcohols or amines.

  • Substitution: : Various substituted piperidines or pyrimidines.

Scientific Research Applications

Tert-Butyl 4-(2-chloropyrimidin-4-yl)piperidine-1-carboxylate: is used in various scientific research applications, including:

  • Chemistry: : As an intermediate in the synthesis of more complex organic molecules.

  • Biology: : In the study of enzyme inhibitors and receptor binding assays.

  • Medicine: : In the development of pharmaceuticals, particularly as a building block for drug discovery.

  • Industry: : In the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways, which may include:

  • Enzyme Inhibition: : It may act as an inhibitor for certain enzymes, affecting metabolic pathways.

  • Receptor Binding: : It can bind to specific receptors, influencing signal transduction processes.

Comparison with Similar Compounds

Tert-Butyl 4-(2-chloropyrimidin-4-yl)piperidine-1-carboxylate: is unique due to its specific structural features and reactivity. Similar compounds include:

  • Tert-Butyl 4-(2-chloropyrimidin-4-yl)piperazine-1-carboxylate

  • Tert-Butyl (2-chloropyrimidin-4-yl)carbamate

  • Tert-Butyl 4-[ (2-chloropyrimidin-5-yl)oxy]butanoate

These compounds share the tert-butyl and chloropyrimidinyl groups but differ in their core structures, leading to different reactivity and applications.

Properties

IUPAC Name

tert-butyl 4-(2-chloropyrimidin-4-yl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClN3O2/c1-14(2,3)20-13(19)18-8-5-10(6-9-18)11-4-7-16-12(15)17-11/h4,7,10H,5-6,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLZAPBRELYGZIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=NC(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30676676
Record name tert-Butyl 4-(2-chloropyrimidin-4-yl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30676676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1001754-82-0
Record name 1,1-Dimethylethyl 4-(2-chloro-4-pyrimidinyl)-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1001754-82-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 4-(2-chloropyrimidin-4-yl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30676676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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